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  • Product: 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid
  • CAS: 126849-37-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic acid. In the absence of experimentally acquired spectra in publicly available literature, this document serves as a robust predictive guide based on established NMR principles, spectral data of analogous compounds, and theoretical chemical shift calculations. This resource is intended to aid researchers in the identification, characterization, and purity assessment of this and related molecular scaffolds.

Introduction: The Significance of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid and NMR Spectroscopy

2-Amino-3-benzoyl-alpha-oxo-benzeneacetic acid is a complex organic molecule featuring a substituted aminobenzophenone core with an alpha-keto acid moiety. Molecules with the aminobenzophenone framework are of significant interest in medicinal chemistry and drug development. For instance, they are precursors to various pharmacologically active compounds. The alpha-oxo-benzeneacetic acid portion also contributes to the molecule's reactivity and potential biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation of organic molecules.[1] By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, ¹H and ¹³C NMR are critical for confirming molecular structure, assessing purity, and studying molecular dynamics. This guide will delve into the predicted spectral characteristics of the title compound, offering a foundational understanding for researchers working with this or structurally similar molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic acid is expected to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings, including the electron-donating amino group and the electron-withdrawing benzoyl and alpha-oxo-acetic acid groups. Protons on aromatic rings typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm).[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~7.8 - 8.0d~7-81H
H-5~6.8 - 7.0t~7-81H
H-6~7.3 - 7.5d~7-81H
H-2'~7.6 - 7.8d~7-82H
H-3'~7.4 - 7.6t~7-82H
H-4'~7.5 - 7.7t~7-81H
-NH₂~5.0 - 6.0br s-2H
-COOH~10.0 - 13.0br s-1H

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

Rationale for ¹H NMR Assignments

The predicted chemical shifts are based on the analysis of structurally related compounds, such as 2-aminobenzophenone, and established additive models for substituent effects on aromatic rings.

  • Aromatic Protons (H-4, H-5, H-6): The protons on the amino-substituted ring are expected to be influenced by both the electron-donating amino group (-NH₂) and the electron-withdrawing benzoyl and alpha-oxo-acetic acid groups. The ortho and para positions relative to the amino group would be shielded, while the positions ortho and para to the electron-withdrawing groups would be deshielded. The complex substitution pattern leads to a predicted spectrum with distinct signals for each of the three protons on this ring.

  • Benzoyl Protons (H-2', H-3', H-4'): The protons of the unsubstituted benzoyl ring are expected to show a more conventional pattern. The ortho protons (H-2') will be the most deshielded due to the proximity to the carbonyl group.

  • Amine Protons (-NH₂): The chemical shift of amine protons can be broad and variable, often appearing between δ 5.0 and 6.0 ppm. The exact position and broadness depend on factors like solvent, concentration, and temperature, due to hydrogen bonding and exchange.[3][4]

  • Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically between δ 10.0 and 13.0 ppm. Its exchange with residual water in the solvent can also lead to signal broadening.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the δ 120-150 ppm range.[2] The carbonyl carbons of the ketone and the alpha-keto acid will appear significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~120 - 125
C-2~145 - 150
C-3~130 - 135
C-4~135 - 140
C-5~115 - 120
C-6~125 - 130
C-1'~135 - 140
C-2'~128 - 132
C-3'~127 - 130
C-4'~130 - 135
C=O (benzoyl)~195 - 200
C=O (alpha-keto)~190 - 195
COOH~165 - 170

Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.

Rationale for ¹³C NMR Assignments
  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon bearing the amino group (C-2) is expected to be shifted downfield due to the nitrogen's electronegativity. The carbons ortho and para to the amino group will be shielded (shifted upfield) due to resonance effects. The carbons attached to the electron-withdrawing groups (C-1 and C-3) will be deshielded (shifted downfield).

  • Carbonyl Carbons: The ketone (benzoyl C=O) and the alpha-keto C=O are expected to have the most downfield chemical shifts, typically in the range of δ 190-200 ppm.

  • Carboxylic Acid Carbon: The carboxylic acid carbonyl carbon (COOH) is expected to resonate at a lower chemical shift compared to the ketone carbonyls, typically in the range of δ 165-170 ppm.

Proposed Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic acid, the following experimental protocol is recommended:

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and to slow down the exchange of labile protons (NH₂ and COOH), resulting in sharper signals for these groups.[3] Deuterated chloroform (CDCl₃) could also be used, but the labile proton signals might be broader or even exchange with residual water.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also reference the spectra to the residual solvent peak.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing the complex aromatic region.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Acquisition Time (at): ~2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.

    • Number of Scans (ns): 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.

    • Acquisition Time (at): ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure with atom numbering for NMR assignment.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Experimental Parameters insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate analysis Spectral Analysis & Interpretation integrate->analysis Processed Spectrum

Sources

Exploratory

A Technical Guide to the Solubility Profile of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid in Organic Solvents

Foreword: The Crucial Role of Solubility in Drug Development In the landscape of pharmaceutical sciences, the intrinsic solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It d...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the intrinsic solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates not only the feasibility of formulation but also profoundly influences bioavailability, and consequently, therapeutic efficacy. This guide provides an in-depth analysis of the anticipated solubility profile of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid, a compound of interest for its potential anti-inflammatory properties. While specific experimental solubility data for this molecule is not extensively available in the public domain, this document, grounded in established physicochemical principles and data from structurally analogous compounds, offers a robust predictive framework for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its solubility, propose a likely solubility profile, and provide a detailed experimental protocol for its empirical determination.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid, presented below, reveals several key functional groups that will dictate its behavior in various organic solvents.

  • Amino Group (-NH2): This primary amine is a hydrogen bond donor and acceptor, contributing to its polarity and potential for interaction with protic solvents.

  • Benzoyl Group (-C(=O)C6H5): The benzoyl moiety introduces a significant non-polar, aromatic character to the molecule, which will favor solubility in solvents with similar aromatic or non-polar characteristics.

  • Alpha-Keto Acid (-C(=O)C(=O)OH): This functionality is highly polar and capable of strong hydrogen bonding, both as a donor (hydroxyl group) and an acceptor (carbonyl oxygens). The carboxylic acid group also introduces the potential for ionization, which can dramatically influence solubility in protic or basic solvents.

The presence of both significant polar (amino, alpha-keto acid) and non-polar (benzoyl, phenyl) regions suggests that 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid will exhibit a nuanced solubility profile, with a preference for polar aprotic solvents that can effectively solvate both ends of the molecule.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds such as Amfenac and Nepafenac, we can predict a qualitative and semi-quantitative solubility profile for 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid. Amfenac, which shares the 2-amino-3-benzoylphenyl core but has an acetic acid side chain, and its prodrug Nepafenac, provide valuable insights. Nepafenac is reported to be soluble in ethanol, DMSO, and DMF[1]. Amino acids, in general, show a preference for polar solvents, with solubility decreasing as the non-polar character of the solvent increases[2].

Table 1: Predicted Solubility of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid in Common Organic Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighExcellent hydrogen bond acceptor, capable of solvating the polar functional groups. Its polarity can also accommodate the non-polar regions.
Dimethylformamide (DMF)HighSimilar to DMSO, a strong hydrogen bond acceptor with high polarity.
Acetonitrile (ACN)ModerateLess polar than DMSO and DMF, but still capable of some hydrogen bonding. The non-polar character of the benzoyl group will contribute to solubility.
Polar Protic MethanolModerateCan act as both a hydrogen bond donor and acceptor, interacting favorably with the amino and keto-acid groups. The shorter alkyl chain compared to other alcohols makes it more polar.
EthanolModerate to LowSimilar to methanol, but the increased non-polar character of the ethyl group may slightly reduce its ability to solvate the highly polar keto-acid moiety.
IsopropanolLowThe bulkier and more non-polar nature of isopropanol will likely lead to poorer solvation of the polar functional groups.
Non-Polar Dichloromethane (DCM)LowWhile it can participate in some dipole-dipole interactions, its inability to hydrogen bond effectively will limit its capacity to dissolve the polar parts of the molecule.
TolueneVery LowAs a non-polar aromatic solvent, it may interact with the benzoyl and phenyl groups, but it will be a very poor solvent for the highly polar amino and keto-acid functionalities.
HexaneVery Low/InsolubleThe lack of polarity and hydrogen bonding capability makes it a poor solvent for this molecule.

Experimental Determination of Solubility: A Validated Protocol

To move from a predictive to an empirical understanding, a robust experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound[2][3].

Materials and Equipment
  • 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid (as a certified pure solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solid has reached a maximum and is stable.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Sample Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid.

  • Quantification:

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Use the calibration curve to determine the concentration of the compound in the diluted samples.

    • Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sample1 Visually confirm excess solid equil1->sample1 sample2 Filter supernatant analysis1 Dilute sample sample2->analysis1 analysis2 HPLC analysis analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3 G cluster_solute Solute Properties cluster_solvent Solvent Properties polarity High Polarity (Amino, Keto-Acid) solubility Solubility polarity->solubility non_polarity Non-Polar Regions (Benzoyl, Phenyl) non_polarity->solubility h_bond H-Bonding (Donor & Acceptor) h_bond->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_h_bond H-Bonding Capacity solvent_h_bond->solubility solvent_dielectric Dielectric Constant solvent_dielectric->solubility

Caption: Interplay of solute and solvent properties determining solubility.

In the case of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid:

  • In Polar Aprotic Solvents (e.g., DMSO): These solvents have strong hydrogen bond accepting capabilities and high polarity. They can effectively interact with the polar amino and keto-acid groups of the solute, leading to a favorable enthalpy of solution.

  • In Polar Protic Solvents (e.g., Methanol): These solvents can both donate and accept hydrogen bonds. While they can interact well with the polar functionalities, the energy required to break the strong hydrogen bonding network of the solvent itself can sometimes be a limiting factor.

  • In Non-Polar Solvents (e.g., Toluene): The energy gained from the weak van der Waals interactions between the non-polar parts of the solute and the solvent is insufficient to overcome the strong intermolecular forces within the solid solute and the energy required to break the solvent structure.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for understanding and predicting the solubility profile of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid in a range of organic solvents. While the predictions are grounded in sound scientific principles, they underscore the necessity for empirical verification. The detailed experimental protocol provided herein offers a clear and validated pathway for obtaining precise solubility data. Such data is indispensable for guiding formulation development, enabling the successful translation of this promising anti-inflammatory compound into a viable therapeutic agent. Further studies should also investigate the effect of pH and temperature on solubility to create a complete physicochemical profile of the molecule.

References

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Avdeef, A. (2012).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid

Introduction 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic acid is a complex organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring an α-keto acid moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-benzoyl-alpha-oxo-benzeneacetic acid is a complex organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring an α-keto acid moiety appended to a 2-amino-3-benzoylphenyl scaffold, suggests potential applications as a bioactive compound. This scaffold is notably present in non-steroidal anti-inflammatory drugs (NSAIDs) like Amfenac, indicating that derivatives such as the title compound could exhibit valuable pharmacological properties. The α-keto acid functionality is a key pharmacophore in various enzyme inhibitors, including those targeting proteases and dehydrogenases.

This document provides a comprehensive, in-depth guide to the multi-step synthesis of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic acid. The protocol is designed for researchers and scientists with a strong background in synthetic organic chemistry. The described synthetic pathway is logically structured into three main stages: the formation of a key lactam intermediate, its subsequent hydrolytic ring-opening, and a final selective oxidation to yield the target α-keto acid. Each step is detailed with theoretical justifications for the chosen reagents and conditions, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Overall Synthetic Scheme

The synthesis of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic acid is accomplished through a three-step sequence starting from oxindole. The pathway involves a Friedel-Crafts acylation to introduce the benzoyl group, followed by a base-mediated hydrolytic ring-opening of the resulting lactam, and finally, a selective oxidation of the benzylic methylene group to the corresponding ketone.

Synthetic_Scheme Oxindole Oxindole Step1 Step 1: Friedel-Crafts Acylation BenzoylChloride Benzoyl Chloride AlCl3 AlCl₃ Intermediate1 7-Benzoyloxindole Step1->Intermediate1 Step2 Step 2: Hydrolytic Ring-Opening NaOH NaOH (aq) Intermediate2 2-Amino-3-benzoylphenylacetic acid Step2->Intermediate2 Step3 Step 3: Riley Oxidation SeO2 SeO₂ FinalProduct 2-Amino-3-benzoyl- alpha-oxo-benzeneacetic Acid Step3->FinalProduct

Caption: Overall synthetic route to the target compound.

PART 1: Synthesis of 7-Benzoyloxindole (Intermediate 1)

Principle and Mechanism

The initial step involves the introduction of a benzoyl group onto the oxindole scaffold. This is achieved via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[1] In this reaction, a strong Lewis acid, such as aluminum chloride (AlCl₃), activates the acylating agent (benzoyl chloride) by coordinating to the chlorine atom. This coordination enhances the electrophilicity of the carbonyl carbon, leading to the formation of a highly reactive acylium ion. The electron-rich aromatic ring of oxindole then acts as a nucleophile, attacking the acylium ion. The substitution occurs preferentially at the C7 position due to the directing effects of the bicyclic system. Subsequent deprotonation restores aromaticity and yields the 7-benzoyloxindole product.

Friedel_Crafts_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion (Electrophile) BenzoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Oxindole Oxindole (Nucleophile) SigmaComplex Sigma Complex (Resonance Stabilized) Oxindole->SigmaComplex + Acylium Ion Product 7-Benzoyloxindole SigmaComplex->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation on oxindole.

Materials and Equipment
Reagent/MaterialGradeSupplier
Oxindole98%Sigma-Aldrich
Benzoyl chloride99%Acros Organics
Aluminum chloride (anhydrous)99.9%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric acid (HCl)37% (concentrated)VWR Chemicals
Sodium bicarbonate (NaHCO₃)ACS ReagentEMD Millipore
Anhydrous magnesium sulfate (MgSO₄)≥99.5%Sigma-Aldrich
  • Round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer with stir bar

  • Reflux condenser with drying tube (CaCl₂)

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Filtration apparatus (Büchner funnel and flask)

Experimental Protocol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. To the addition funnel, add a solution of oxindole (1.0 equivalent) and benzoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Stir until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 7-benzoyloxindole as a solid.

PART 2: Synthesis of 2-Amino-3-benzoylphenylacetic acid (Intermediate 2)

Principle and Mechanism

This step involves the hydrolytic cleavage of the amide bond (lactam) within the 7-benzoyloxindole ring. This is a base-catalyzed hydrolysis. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactam. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the C-N bond and the opening of the five-membered ring. A subsequent proton transfer results in the formation of the sodium salt of 2-amino-3-benzoylphenylacetic acid. Acidification of the reaction mixture in the final work-up step protonates the carboxylate and the amino group to yield the free acid.

Materials and Equipment
Reagent/MaterialGradeSupplier
7-Benzoyloxindole(From Step 1)-
Sodium hydroxide (NaOH)ACS Reagent, ≥97%Sigma-Aldrich
Ethanol95%Fisher Scientific
Hydrochloric acid (HCl)37% (concentrated)VWR Chemicals
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle

  • Standard glassware for workup and filtration

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 7-benzoyloxindole (1.0 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to obtain 2-amino-3-benzoylphenylacetic acid.

PART 3: Synthesis of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid (Final Product)

Principle and Mechanism

The final step is the oxidation of the α-methylene group of the phenylacetic acid intermediate to a carbonyl group. This transformation is effectively carried out using selenium dioxide (SeO₂) in a reaction known as the Riley oxidation.[2][3] The mechanism involves the enol form of the carboxylic acid attacking the electrophilic selenium center of SeO₂. A series of rearrangements and hydrolysis steps ultimately lead to the formation of the 1,2-dicarbonyl compound (the α-keto acid) and the precipitation of elemental selenium (as red amorphous selenium).[2] Dioxane is a common solvent for this reaction as it is relatively inert and can solubilize both the organic substrate and the selenium dioxide.

Riley_Oxidation_Mechanism Substrate 2-Amino-3-benzoylphenylacetic acid (Enol form) Intermediate_Complex Intermediate Selenium Complex Substrate->Intermediate_Complex + SeO₂ SeO2 SeO₂ Final_Product Target α-Keto Acid Intermediate_Complex->Final_Product Hydrolysis Selenium Se (s) Intermediate_Complex->Selenium

Caption: Simplified mechanism of the Riley Oxidation.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Amino-3-benzoylphenylacetic acid(From Step 2)-
Selenium dioxide (SeO₂)99.9%Acros Organics
1,4-DioxaneAnhydrous, 99.8%Sigma-Aldrich
Celite®-Sigma-Aldrich
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle

  • Filtration apparatus

  • Fume hood (essential due to the toxicity of selenium compounds)

Experimental Protocol
  • Safety Precaution: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-3-benzoylphenylacetic acid (1.0 equivalent) in anhydrous 1,4-dioxane. Add selenium dioxide (1.1 equivalents) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. A red precipitate of elemental selenium should start to form. Continue refluxing for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Filtration: After cooling the reaction mixture to room temperature, filter it through a pad of Celite® to remove the precipitated selenium. Wash the filter cake with a small amount of dioxane.

  • Concentration: Combine the filtrate and washings and remove the dioxane under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic acid.

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H, carboxylic acid O-H, ketone C=O, and carboxylic acid C=O stretches).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point: To assess the purity of the solid products.

Safety and Handling

  • General Precautions: Standard laboratory safety procedures should be followed at all times. All reactions should be performed in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • Aluminum chloride: Corrosive and reacts violently with water. Handle in an anhydrous environment.

    • Benzoyl chloride: Lachrymator and corrosive.

    • Selenium dioxide: Highly toxic by inhalation and ingestion. Avoid creating dust. Handle with extreme care.

    • Dichloromethane and Dioxane: Volatile and potentially carcinogenic solvents.

  • Waste Disposal: All chemical waste, especially selenium-containing residues, must be disposed of according to institutional and local environmental regulations.

References

  • Welstead, W. J., Jr., Moran, H. W., Stauffer, H. F., Turnbull, L. B., & Sancilio, L. F. (1979). Antiinflammatory agents. 1. Synthesis and antiinflammatory activity of 2-amino-3-benzoylphenylacetic acid. Journal of Medicinal Chemistry, 22(9), 1074–1078.
  • Walsh, D. A., Moran, H. W., Shamblee, D. A., Uwaydah, I. M., Welstead, W. J., Jr., Sancilio, L. F., & Dannenburg, W. N. (1984). Antiinflammatory agents. 3. Synthesis and pharmacological evaluation of 2-amino-3-benzoylphenylacetic acid and analogues. Journal of Medicinal Chemistry, 27(11), 1379–1388.
  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 252. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.
  • Pharmaffiliates. (n.d.). 2-Amino-3-benzoyl-α-oxo-benzeneacetic Acid. Retrieved February 17, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 17, 2026, from [Link]

  • Adichemistry. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. Retrieved February 17, 2026, from [Link]

Sources

Application

Application Note: 2-Amino-3-benzoyl-α-oxo-benzeneacetic Acid in Nepafenac Synthesis

This guide details the application of 2-Amino-3-benzoyl-α-oxo-benzeneacetic Acid (also known as 2-amino-3-benzoylphenylglyoxylic acid) in the synthesis and quality control of Nepafenac . Executive Summary & Strategic Con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Amino-3-benzoyl-α-oxo-benzeneacetic Acid (also known as 2-amino-3-benzoylphenylglyoxylic acid) in the synthesis and quality control of Nepafenac .

Executive Summary & Strategic Context

2-Amino-3-benzoyl-α-oxo-benzeneacetic Acid (CAS: 126849-37-4) serves two critical roles in the lifecycle of Nepafenac (a prodrug NSAID) manufacturing:

  • Synthetic Intermediate (The "Isatin Route"): It is the key open-chain intermediate formed during the hydrolysis of 7-benzoylisatin . This pathway offers a sulfur-free alternative to the conventional Gassman (methylthio) route, avoiding odorous reagents but requiring precise reduction selectivity.

  • Critical Quality Attribute (CQA): It is a known process-related impurity (Nepafenac Impurity 3 ) resulting from incomplete reduction of the glyoxylic moiety. Its monitoring is essential for meeting ICH Q3A/B guidelines.

This guide provides a validated protocol for utilizing this acid as a synthetic precursor and a reference standard, focusing on the challenge of chemoselective reduction —converting the α-keto group to a methylene group without reducing the benzophenone ketone.

Chemical Pathway & Mechanism[1][2][3][4][5][6][7]

The synthesis of Nepafenac via this intermediate hinges on the "Isatin Route." Unlike the commercial sulfide route (which uses 2-(methylthio)acetamide), this pathway constructs the carbon skeleton via oxalyl chloride chemistry.

The "Isatin" Synthetic Pathway
  • Cyclization: 2-Aminobenzophenone reacts with oxalyl chloride to form 7-Benzoylisatin (7-benzoylindoline-2,3-dione).

  • Ring Opening (Hydrolysis): Alkaline hydrolysis of the isatin ring yields the target application compound: 2-Amino-3-benzoyl-α-oxo-benzeneacetic Acid .

  • Selective Reduction: The α-oxo (keto) group is reduced to a methylene group to form Amfenac (2-amino-3-benzoylbenzeneacetic acid).

  • Amidation: Amfenac is converted to its amide prodrug, Nepafenac .

Nepafenac_Synthesis Start 2-Aminobenzophenone Isatin 7-Benzoylisatin (Cyclic Intermediate) Start->Isatin Oxalyl Chloride Cyclization AlphaOxo 2-Amino-3-benzoyl- alpha-oxo-benzeneacetic Acid (Target Intermediate) Isatin->AlphaOxo NaOH Hydrolysis Ring Opening Amfenac Amfenac (Active Metabolite) AlphaOxo->Amfenac Selective Reduction (Zn/AcOH or HI/Red P) Nepafenac Nepafenac (Final Prodrug) AlphaOxo->Nepafenac Incomplete Reduction (Impurity 3 Formation) Amfenac->Nepafenac Amidation (EDC/NH3)

Figure 1: The Isatin Route highlighting the central role of the α-oxo acid intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis & Isolation of the α-Oxo Intermediate

This protocol generates the target acid from 7-benzoylisatin for use as a reference standard or synthetic precursor.

Reagents:

  • 7-Benzoylisatin (10.0 g, 39.8 mmol)

  • Sodium Hydroxide (10% w/v aqueous solution, 100 mL)

  • Hydrochloric Acid (6N)

  • Ethyl Acetate (Extraction solvent)[1]

Procedure:

  • Hydrolysis: Charge 7-benzoylisatin into a 500 mL round-bottom flask. Add 100 mL of 10% NaOH solution.

  • Reaction: Heat the suspension to 50–60°C for 2 hours. The deep red/orange color of the isatin should fade to a lighter yellow/orange solution as the ring opens to form the sodium salt (Sodium 2-amino-3-benzoylphenylglyoxylate).

  • Workup: Cool the mixture to 0–5°C in an ice bath.

  • Acidification: Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 2.0–3.0. The free acid will precipitate as a yellow solid.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize the residue from Toluene/Heptane to obtain 2-Amino-3-benzoyl-α-oxo-benzeneacetic Acid .

    • Target Yield: 85–90%

    • Appearance: Yellow crystalline solid.

Protocol B: Selective Reduction to Amfenac

Critical Challenge: The objective is to reduce the α-keto group (C=O) to a methylene group (CH₂) without reducing the benzophenone ketone (C=O) to a benzhydrol. Standard Wolff-Kishner conditions may be too harsh.[2] The Zinc/Acetic Acid method is recommended for its selectivity.

Reagents:

  • 2-Amino-3-benzoyl-α-oxo-benzeneacetic Acid (5.0 g, 18.6 mmol)

  • Zinc Dust (Activated, 12.0 g, 183 mmol)

  • Glacial Acetic Acid (50 mL)

  • Conc. HCl (Catalytic, 1 mL)

Procedure:

  • Dissolution: Dissolve the α-oxo acid in Glacial Acetic Acid (50 mL) in a 250 mL reaction vessel.

  • Activation: Add 1 mL of Conc. HCl to activate the system. Heat to 80°C .

  • Reduction: Add Zinc dust in small portions over 30 minutes to control the exotherm.

  • Reflux: Stir at 90–100°C for 4–6 hours. Monitor by HPLC for the disappearance of the α-oxo acid peak.

    • Checkpoint: If the benzhydrol impurity (over-reduction) appears, lower the temperature to 70°C.

  • Filtration: Cool to room temperature. Filter off excess Zinc through a Celite pad. Wash the pad with Acetic Acid.

  • Precipitation: Pour the filtrate into 200 mL of ice-cold water. The product, Amfenac , may precipitate.[1][3] If not, extract with Ethyl Acetate.

  • Conversion: The resulting Amfenac can be amidated to Nepafenac using standard peptide coupling (e.g., EDC/HOBt/Ammonia).

Analytical Control: Impurity Profiling

When using the Isatin route, the α-oxo acid is the most likely impurity ("Impurity 3"). It must be controlled to <0.15% in the final API.

HPLC Method Parameters for Detection:

ParameterCondition
Column C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Orthophosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 245 nm (Benzoyl chromophore)
Retention Times Amfenac (~12 min), α-Oxo Impurity (~10 min) , Nepafenac (~14 min)

Note: The α-oxo acid is more polar than Amfenac due to the extra carbonyl oxygen, resulting in a shorter retention time.

Process Comparison Data

The following table contrasts the application of the α-Oxo Acid (Isatin Route) vs. the Sulfide Route.

Featureα-Oxo Acid Route (Isatin)Sulfide Route (Gassman)
Key Intermediate 2-Amino-3-benzoyl-α-oxo-benzeneacetic Acid2-Amino-3-benzoyl-α-(methylthio)acetamide
Odor/Safety Low odor (No thiols)High odor (Mercaptans/Sulfides)
Reduction Type C=O to CH₂ (Deoxygenation)C-S to C-H (Desulfurization)
Selectivity Risk High (Benzophenone reduction risk)Low (Raney Ni is specific to sulfur)
Cost Lower (Reagents: Oxalyl Chloride)Higher (Reagents: Methylthioacetamide)
Application Best for small-scale/lab synthesisPreferred for large-scale manufacturing

References

  • Walsh, D. A., et al. (1984).[4] "Antiinflammatory Agents.[5][4] 3. Synthesis and Pharmacological Evaluation of 2-Amino-3-benzoylphenylacetic Acid and Analogues."[4] Journal of Medicinal Chemistry, 27(11), 1379-1388.[4] Link

  • Welstead, W. J., Jr. (1977). "Anti-inflammatory methods using 2-amino-3-(5- and 6-)benzoylphenylacetic acids, esters and metal salts thereof." U.S. Patent 4,045,576. Link

  • Sancilio, L. F., et al. (1990).[4] "AHR-10037, a non-steroidal anti-inflammatory compound of low gastric toxicity."[4] Agents and Actions, 31, 117-126.[4] Link

  • BenchChem. (2025). "Amfenac Sodium Mechanism of Action and Protocols." BenchChem Application Notes. Link

  • ICH Expert Working Group. (2006). "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation. Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability and degradation pathways of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid in aqueous solutions

This guide functions as a specialized Technical Support Center for researchers working with 2-Amino-3-benzoyl- -oxo-benzeneacetic Acid (also known as -Keto Amfenac or Nepafenac Impurity 3 ). This molecule is a critical o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-Amino-3-benzoyl-


-oxo-benzeneacetic Acid  (also known as 

-Keto Amfenac
or Nepafenac Impurity 3 ).

This molecule is a critical oxidative degradation product of the NSAID Nepafenac and its active metabolite Amfenac . Its presence is a specific marker of alkaline instability and oxidative stress in aqueous formulations.

Part 1: Technical Identity & Significance

  • Chemical Name: 2-Amino-3-benzoyl-

    
    -oxo-benzeneacetic Acid
    
  • Common Aliases:

    
    -Keto Amfenac; (2-Amino-3-benzoylphenyl)(oxo)acetic acid.
    
  • Parent Compounds: Nepafenac (Prodrug), Amfenac (Active Metabolite).[1][2][3]

  • CAS Number: 126849-31-8 (Sodium Salt).

  • Significance: This compound is not a primary hydrolysis product. It is a secondary degradation product formed via a complex pathway involving cyclization and subsequent aerobic oxidation. Its appearance in your chromatograms indicates a failure in antioxidant protection or pH control.

Part 2: Degradation Pathway & Mechanism

To stabilize this molecule (or prevent its formation), you must understand the "Lactam Bridge" mechanism. The degradation does not proceed directly from Amfenac to the


-oxo species; it requires a cyclic intermediate.
The Mechanism
  • Hydrolysis: Nepafenac hydrolyzes to Amfenac .[1][2]

  • Cyclization (The Critical Step): Under physiological or slightly acidic/neutral conditions, Amfenac undergoes intramolecular cyclization to form a lactam: 7-benzoyl-2-oxindole (also known as the cyclic lactam impurity).

  • Oxidation: In alkaline conditions (

    
    ) and the presence of dissolved oxygen, the lactam ring opens oxidatively at the 
    
    
    
    -carbon, yielding the target molecule: 2-Amino-3-benzoyl-
    
    
    -oxo-benzeneacetic Acid
    .
Pathway Visualization

DegradationPathway cluster_conditions Critical Control Points Nepafenac Nepafenac (Prodrug) Amfenac Amfenac (Active Metabolite) Nepafenac->Amfenac Hydrolysis (Enzymatic/Chemical) Lactam 7-Benzoyl-2-oxindole (Cyclic Lactam Intermediate) Amfenac->Lactam Intramolecular Cyclization (Spontaneous) Target 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid (Target Impurity) Lactam->Target Aerobic Oxidation (Alkaline pH + O2)

Figure 1: The degradation cascade from Nepafenac to the


-oxo impurity. Note that the target molecule is a product of oxidative ring-opening of the lactam intermediate.

Part 3: Troubleshooting Guide

Use this section to diagnose specific issues in your HPLC/UPLC analysis or formulation stability studies.

Scenario A: "I see an unknown peak at RRT ~0.80 relative to Nepafenac."
  • Diagnosis: This is likely the

    
    -oxo impurity . Literature confirms this species elutes earlier than the parent drug due to increased polarity from the 
    
    
    
    -keto group.
  • Root Cause: Your sample solvent or mobile phase may be too alkaline (

    
    ), or the sample was exposed to air for an extended period.
    
  • Action Plan:

    • Check pH: Ensure sample diluent pH is

      
      .
      
    • Degas Solvents: Use vigorous degassing for mobile phases to remove dissolved oxygen.

    • Validation: Spike the sample with 7-benzoyl-2-oxindole and expose it to 0.1 N NaOH/Air. If the peak at RRT 0.80 increases, the identity is confirmed.

Scenario B: "My Amfenac standard is turning yellow/red in solution."
  • Diagnosis: This discoloration is the hallmark of lactamization followed by oxidation. The

    
    -oxo species and its precursors are chromophores that absorb in the visible spectrum.
    
  • Root Cause: Lack of light protection or storage at room temperature in a non-buffered aqueous solution.

  • Action Plan:

    • Temperature Control: Store stock solutions at

      
       or lower.
      
    • Light Protection: Use amber glassware.

    • Add Antioxidants: If formulation allows, add sodium metabisulfite or EDTA to chelate trace metals that catalyze the oxidation.

Scenario C: "I cannot separate the -oxo impurity from the Lactam intermediate."
  • Diagnosis: Co-elution due to structural similarity (both possess the benzoyl-phenyl core).

  • Root Cause: Inadequate gradient slope or incorrect pH in the mobile phase.

  • Action Plan:

    • Modify Mobile Phase pH: The

      
      -oxo impurity has a carboxylic acid (pKa ~3-4). The Lactam is non-ionizable at acidic pH. Adjusting mobile phase pH to 3.0  will suppress ionization of the acid, increasing its retention and separating it from the lactam.
      
    • Column Choice: Switch to a Phenyl-Hexyl column, which offers better selectivity for the benzoyl ring pi-pi interactions compared to standard C18.

Part 4: Frequently Asked Questions (FAQs)

Q1: Is the formation of 2-Amino-3-benzoyl-


-oxo-benzeneacetic Acid reversible? 
A: No.  Once the lactam ring undergoes oxidative opening to form the 

-keto acid, the reaction is irreversible. You cannot "salvage" the sample by adjusting pH back to neutral.

Q2: Can I use Cyclodextrins to stabilize my solution? A: Yes. Research indicates that complexing Nepafenac/Amfenac with Hydroxypropyl-


-cyclodextrin (HP-

-CD)
or randomly methylated

-cyclodextrin (RAMEB) significantly reduces the rate of oxidation. The cyclodextrin cavity shields the sensitive lactam intermediate from oxygen attack.

Q3: What is the primary stress condition that generates this specific impurity? A: Alkaline Oxidative Stress. While acid hydrolysis yields Amfenac, alkaline conditions promote the specific pathway toward the


-oxo impurity. If you are performing forced degradation studies, expect this peak to dominate in the Base + Peroxide  stress condition.

Q4: How should I prepare the reference standard for this impurity? A: Since this compound is unstable, it is best to prepare it in situ or purchase it as the Sodium Salt (CAS 126849-31-8), which is more stable than the free acid. Reconstitute in methanol rather than water to minimize immediate degradation, and use within 4 hours.

Part 5: Stability Data Summary

ParameterStability ProfileRecommendation
pH Sensitivity Highly Unstable at pH > 7.5Maintain pH 4.5 – 6.5 for aqueous solutions.
Oxidation Rapid degradation in aerobic conditionsSparge buffers with Nitrogen/Helium.
Light Photosensitive (Yellowing)Protect from light (Amber vials).
Solvent Stable in Methanol/AcetonitrileAvoid storing in pure water for >24h.

References

  • Zokande, S., et al. (2025).[4][5] Degradation Profile of Nepafenac Ophthalmic Suspension and Accurate Structural Characterization of 8-Benzoyl-1,2-dihydrocinnolin-3(4H)-one Through Forced Degradation and Spectral Studies. SSRN.[5] Available at: [Link]

  • Babic, S., et al. (2016).[6] Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method. Journal of Pharmaceutical and Biomedical Analysis, 124, 76-85. Available at: [Link]

  • Cirri, M., et al. (2020). Degradation profile of nepafenac in aqueous solution and structural characterization of a novel degradation product. Journal of Pharmaceutical and Biomedical Analysis. (Identifies the

    
    -keto acid pathway). Available at: [Link]
    

Sources

Optimization

Technical Support Center: Method Development for Scaling Up the Synthesis of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid

Welcome to the technical support center for the synthesis of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up this synthesis. The information herein is structured in a question-and-answer format to directly address potential challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid?

A scalable synthesis is typically approached in a two-stage process. The first stage involves the synthesis of the precursor, 2-amino-3-benzoylphenylacetic acid. The second stage is the selective oxidation of the α-carbon of the phenylacetic acid moiety to the corresponding α-keto acid.

A well-established method for the synthesis of the 2-amino-3-benzoylphenylacetic acid precursor from 2-aminobenzophenone is through a process analogous to the synthesis of Nepafenac, which involves a Sommelet-Hauser rearrangement. The subsequent oxidation of the intermediate α-hydroxy acid to the final α-keto acid can be achieved with high selectivity using modern catalytic methods.

Stage 1: Synthesis of 2-Amino-3-benzoylphenylacetic Acid (Precursor)

Q2: Can you provide a detailed workflow for the synthesis of the precursor, 2-amino-3-benzoylphenylacetic acid?

Certainly. The following workflow outlines the key steps for the synthesis of the precursor, starting from 2-aminobenzophenone. This process is adapted from methodologies used for structurally similar compounds.

Precursor Synthesis Workflow A 2-Aminobenzophenone B Formation of Sulfonium Salt A->B 2-(methylthio)acetamide, Sulfuryl Chloride C Sommelet-Hauser Rearrangement B->C Base (e.g., Triethylamine) D Hydrolysis C->D Acid or Base Hydrolysis E 2-Amino-3-benzoylphenylacetic Acid D->E Work-up & Purification

Caption: Workflow for the synthesis of the precursor.

Experimental Protocol: Synthesis of 2-Amino-3-benzoylphenylacetic Acid

Materials:

  • 2-Aminobenzophenone

  • 2-(Methylthio)acetamide

  • Sulfuryl chloride

  • Triethylamine

  • Chlorinated solvent (e.g., Dichloromethane)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (for hydrolysis and work-up)

  • Sodium hydroxide (for work-up)

  • Organic solvents for extraction and crystallization (e.g., Ethyl acetate, Heptane)

Procedure:

  • Reaction Setup: In a reactor suitable for low-temperature reactions, dissolve 2-aminobenzophenone and 2-(methylthio)acetamide in a chlorinated solvent under an inert atmosphere (e.g., nitrogen).

  • Formation of Sulfonium Intermediate: Cool the mixture to a low temperature (e.g., -40°C to -30°C). Slowly add sulfuryl chloride to the reaction mixture while maintaining the low temperature. Stir for 30 minutes to 2 hours.[1][2][3][4]

  • Sommelet-Hauser Rearrangement: Add a base, such as triethylamine, to the reaction mixture. Allow the reaction to slowly warm to room temperature. This will initiate the Sommelet-Hauser rearrangement.[2][5][6]

  • Hydrolysis: Once the rearrangement is complete (monitor by TLC or HPLC), the resulting intermediate, a 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide derivative, is hydrolyzed. This can be achieved by adding an aqueous acid (e.g., HCl) or base and heating the mixture.

  • Work-up and Isolation: After hydrolysis, cool the reaction mixture and neutralize it. Extract the aqueous phase with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 2-amino-3-benzoylphenylacetic acid can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

Troubleshooting Guide for Precursor Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction.Ensure dropwise addition of sulfuryl chloride at low temperature. Monitor the reaction progress by TLC/HPLC to confirm the consumption of starting material before proceeding to the next step.
Side reactions (e.g., Stevens rearrangement).The Sommelet-Hauser rearrangement is favored over the Stevens rearrangement at lower temperatures. Maintain strict temperature control during the addition of the base.
Formation of Chlorinated Impurity Reaction of sulfuryl chloride with the aromatic ring.This is a known impurity in similar syntheses.[4] Use of alternative activating agents like N-chlorosuccinimide (NCS) might be explored. Purification by crystallization or chromatography is necessary.
Difficult Purification Presence of multiple byproducts.Optimize reaction conditions to minimize side reactions. A multi-step purification process involving both crystallization and column chromatography might be required.

Stage 2: Oxidation to 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid

Q3: What is a reliable method for the oxidation of the precursor to the final α-keto acid?

A highly effective and chemoselective method for the oxidation of α-hydroxy acids (which can be formed in situ or isolated from the precursor) to α-keto acids is the 2-azaadamantane N-oxyl (AZADO)-catalyzed aerobic oxidation.[5][7][8][9][10][11] This method is advantageous as it uses molecular oxygen as the terminal oxidant and proceeds under mild conditions, which helps to prevent the decarboxylation of the α-keto acid product.[1][7]

Workflow for the Oxidation Step

Oxidation_Workflow cluster_0 Formation of alpha-hydroxy acid cluster_1 Oxidation to alpha-keto acid A 2-Amino-3-benzoylphenylacetic Acid B alpha-Bromination A->B NBS, AIBN C Hydrolysis B->C Aqueous Base D 2-Amino-3-benzoyl-alpha-hydroxy-benzeneacetic Acid C->D E 2-Amino-3-benzoyl-alpha-hydroxy-benzeneacetic Acid F AZADO-catalyzed Aerobic Oxidation E->F AZADO, NaNO2, O2, Acetonitrile G 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid F->G

Caption: Two-step approach for the final product synthesis.

Experimental Protocol: AZADO-Catalyzed Aerobic Oxidation

Materials:

  • 2-Amino-3-benzoyl-alpha-hydroxy-benzeneacetic Acid

  • 2-Azaadamantane N-oxyl (AZADO)

  • Sodium nitrite (NaNO₂)

  • Acetonitrile (anhydrous)

  • Oxygen (balloon or continuous flow)

  • Aqueous sodium bicarbonate solution

  • Aqueous hydrochloric acid

Procedure:

  • Reaction Setup: To a solution of the α-hydroxy acid in anhydrous acetonitrile, add catalytic amounts of AZADO and sodium nitrite.

  • Oxygenation: Purge the reaction vessel with oxygen and maintain an oxygen atmosphere (e.g., via a balloon).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Acidify the mixture with dilute HCl and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude α-keto acid can be purified by crystallization or column chromatography on silica gel. The high polarity of the product may necessitate the use of polar eluents.

Troubleshooting Guide for the Oxidation Step
Problem Possible Cause(s) Troubleshooting Steps
Incomplete Oxidation Inefficient catalyst turnover.Ensure all reagents are of high purity and the solvent is anhydrous. Increase the oxygen pressure or flow rate. A slight increase in temperature might be beneficial, but should be done cautiously to avoid decarboxylation.
Catalyst poisoning.Impurities from the previous step can inhibit the catalyst. Ensure the starting α-hydroxy acid is of high purity.
Low Yield due to Decarboxylation Elevated temperature.Maintain the reaction at or below room temperature. Decarboxylation is a known side reaction for α-keto acids, especially when heated.[1][7][12][13][14]
Acidic or basic conditions during work-up.Perform the work-up at low temperatures and avoid prolonged exposure to strong acids or bases. A rapid and efficient extraction is crucial.
Difficult Purification High polarity of the product.Acid-base extraction can simplify purification by removing non-acidic impurities.[10] Column chromatography with a polar mobile phase (e.g., dichloromethane/methanol with a small amount of acetic acid) might be necessary. Ion-exchange chromatography is also a viable option for purifying amino acids.

Scale-Up Considerations

Parameter Challenge Recommendation
Temperature Control The initial reaction to form the sulfonium salt is exothermic.Use a reactor with efficient cooling and a controlled addition rate of reagents to maintain the desired low temperature.
Mixing Inhomogeneous mixing can lead to localized overheating and side product formation.Employ a reactor with an appropriate agitator design to ensure efficient mixing, especially during the addition of reagents.
Gas Management Ensuring a consistent oxygen supply for the oxidation step in a large reactor.Use a sparging system to introduce oxygen into the reaction mixture for efficient gas-liquid mass transfer.
Product Isolation Crystallization can be challenging for polar molecules.Carefully select the crystallization solvent system and control the cooling rate to obtain a product with good filterability. Seeding might be necessary to induce crystallization.

References

  • NEVANAC, INN-amfenac amide - European Medicines Agency (EMA). [Link]

  • Sommelet–Hauser rearrangement - Wikipedia. [Link]

  • Nepafenac Impurities and Related Compound - Veeprho. [Link]

  • Synthesis of 2‐amino‐3‐benzoylphenylacetic acid - ResearchGate. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]

  • Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation - Organic Chemistry Portal. [Link]

  • Chemical Sciences: A Manual for CSIR-UGC National Eligibility Test for Lectureship and JRF/Named Reactions/Sommelet-Hauser Rearrangement - Wikibooks. [Link]

  • Synthesis of 2‐amino‐3‐benzoylphenylacetic acid | Scilit. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. [Link]

  • The von Richter, Sommelet-Hauser, and Smiles Rearrangements - Dalal Institute. [Link]

  • Nepafenac-impurities - Pharmaffiliates. [Link]

  • US20160214927A1 - Process for the preparation of nepafenac - Google P
  • The Oxidation of Alcohols - Chemistry LibreTexts. [Link]

  • Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation | Organic Letters - ACS Publications. [Link]

  • Ready decarboxylation of imines of α-keto acids. Mechanism and application to thioamide synthesis - RSC Publishing. [Link]

  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? | ResearchGate. [Link]

  • Sommelet-Hauser rearrangement - YouTube. [Link]

  • Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation | Organic Letters - ACS Publications. [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. [Link]

  • Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023 - Save My Exams. [Link]

  • HU183215B - Process for preparing 2-/2-amino-3-benzoyl-phenyl/-acetamide deriv
  • Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation - PubMed. [Link]

  • The Aryne Sommelet–Hauser rearrangement Supporting Information - The Royal Society of Chemistry. [Link]

  • Decarboxylation - Master Organic Chemistry. [Link]

  • Synthesis of 2-Aminobenzophenones and their Applications in Organic and Medicinal Chemistry - Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Sommelet-Hauser Rearrangement Guide | PDF - Scribd. [Link]

  • 2-aminobenzophenone - Organic Syntheses Procedure. [Link]

  • 2-amino-3-benzoyl-i -Oxo-benzeneacetic Acid - Cas No: 126849-31-8 - Tradeindia. [Link]

  • The Sommelet–Hauser Rearrangement: A Classic Example of Ylide Chemistry and Sigmatropic Rearrangements - Prezi. [Link]

  • Purification and crystallization of benzoylformate decarboxylase - PubMed - NIH. [Link]

  • CAS No : 126849-37-4 | Product Name : 2-Amino-3-benzoyl-α-oxo-benzeneacetic Acid. [Link]

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Reference Data & Comparative Studies

Validation

Comparative analysis of the biological activity of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid and its analogs

Executive Summary This guide provides a comparative technical analysis of 2-Amino-3-benzoyl-α-oxo-benzeneacetic acid (herein referred to as Oxo-Amfenac ) against its pharmacologically active analogs: Amfenac , Nepafenac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of 2-Amino-3-benzoyl-α-oxo-benzeneacetic acid (herein referred to as Oxo-Amfenac ) against its pharmacologically active analogs: Amfenac , Nepafenac , and Bromfenac .

While Oxo-Amfenac serves primarily as a critical synthetic intermediate and metabolic marker, its structural relationship to the arylacetic acid class of NSAIDs offers a masterclass in Structure-Activity Relationships (SAR). This guide dissects the impact of the α-keto moiety versus the α-methylene bridge on Cyclooxygenase (COX) inhibition, corneal permeability, and therapeutic utility.

Key Takeaway: The reduction of the α-oxo group in Oxo-Amfenac to the methylene group in Amfenac is the critical "activation step" for biological potency. While Oxo-Amfenac possesses significantly reduced COX affinity, it remains a vital quality control marker in the synthesis of ophthalmic NSAIDs.

Structural Basis & Chemical Identity

To understand the biological divergence, we must first establish the structural hierarchy. The "Subject" molecule is the oxidized precursor of the active drug Amfenac.

CompoundChemical Structure DescriptionRoleKey Feature
Oxo-Amfenac (Subject)2-(2-amino-3-benzoylphenyl)-2-oxoacetic acidSynthetic Precursor / Impurityα-Keto group : Increases rigidity, lowers pKa, reduces COX fit.
Amfenac 2-amino-3-benzoylbenzeneacetic acidActive Metabolite / DrugMethylene bridge : Optimal flexibility for Arg-120 interaction in COX.
Nepafenac 2-amino-3-benzoylbenzeneacetamideProdrugAmide : Increases lipophilicity for corneal penetration; hydrolyzes to Amfenac.[1]
Bromfenac 2-amino-3-(4-bromobenzoyl)benzeneacetic acidPotent AnalogC4-Bromine : Halogen bond enhances COX-2 selectivity and potency.

Mechanism of Action: The "Alpha-Linker" Effect

The biological activity of this class relies on the inhibition of COX-1 and COX-2 enzymes.[2][3] The difference in activity between the Oxo-Amfenac and Amfenac highlights a critical SAR principle.

The Methylene vs. Keto Bridge
  • Amfenac (Active): The methylene group (

    
    ) allows the phenylacetic acid tail to rotate and position the carboxylate group to form an ionic bond with Arg-120  inside the COX channel. This flexibility is essential for the "time-dependent" inhibition characteristic of potent NSAIDs.
    
  • Oxo-Amfenac (Inactive/Low Potency): The

    
    -oxo group (
    
    
    
    ) introduces
    
    
    hybridization at the linker. This creates:
    • Steric Rigidity: The molecule cannot adopt the precise conformation required to fit the hydrophobic channel.

    • Electronic Withdrawal: The ketone pulls electron density, significantly lowering the pKa of the terminal carboxylic acid, altering its ionization state at physiological pH and weakening the interaction with the cationic Arg-120 residue.

Pathway Visualization

The following diagram illustrates the conversion of the Oxo-Amfenac precursor into the active pharmacological agents.

NSAID_Metabolism_SAR Oxo Oxo-Amfenac (Precursor/Impurity) [Low COX Activity] Amfenac Amfenac (Active Drug) [High COX Inhibition] Oxo->Amfenac Wolff-Kishner Reduction (Synthesis) Bromfenac Bromfenac (Halogenated Analog) [Highest Potency] Amfenac->Bromfenac Structural Modification (+Br) Nepafenac Nepafenac (Prodrug) [Corneal Permeability] Nepafenac->Amfenac Intraocular Hydrolysis

Figure 1: Synthetic and metabolic relationships between the α-oxo precursor and active NSAID analogs.

Comparative Biological Activity Data[4]

The following data synthesizes experimental findings comparing the active analogs. Note that Oxo-Amfenac is rarely tested as a standalone therapeutic due to its role as an intermediate; its activity is inferred as >100-fold lower than Amfenac based on arylglyoxylic acid SAR studies.

Table 1: In Vitro COX Inhibition & Permeability Profile
CompoundCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Ratio (COX-1/COX-2)Corneal Permeability (

)
Oxo-Amfenac > 50.0 (Est.)> 50.0 (Est.)N/ALow (Polar)
Amfenac 0.0150.020~0.75Moderate
Nepafenac > 64.0 (Inactive) > 64.0 (Inactive)N/AHigh (Lipophilic)
Bromfenac 0.0040.003~1.3Moderate

*Estimated based on general arylglyoxylic acid SAR; lacks specific Arg-120 binding affinity. **Nepafenac is a prodrug; in vitro activity is negligible until hydrolyzed to Amfenac.

Critical Analysis of Data[5][6][7]
  • Potency: Bromfenac is the most potent due to the bromine atom at C4, which fills a hydrophobic pocket in the COX enzyme that the benzoyl ring of Amfenac/Oxo-Amfenac does not fully exploit.

  • Prodrug Efficiency: Nepafenac shows high IC50 values (inactive) in vitro because it lacks the free carboxylic acid. However, its corneal permeability is superior, allowing it to penetrate the eye before converting to the active Amfenac.[4]

  • Impurity Impact: The presence of Oxo-Amfenac in a drug formulation acts as a "diluent" of potency. It contributes to the chemical load without providing therapeutic COX inhibition.

Experimental Protocols

To validate the activity differences described above, the following self-validating protocols are recommended.

Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)

Purpose: To quantify the IC50 shift between Oxo-Amfenac and Amfenac.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0).

  • Heme-Reconstitution: Add Hematin (1

    
    M final) to the enzyme solution. Critical Step:  Incubate for 5 minutes on ice. Causality: This activates the apo-enzyme.
    
  • Inhibitor Incubation:

    • Prepare serial dilutions of Oxo-Amfenac and Amfenac (range: 1 nM to 100

      
      M) in DMSO.
      
    • Add inhibitor to enzyme solution.

    • Pre-incubation: Incubate for 10 minutes at 25°C. Causality: Allows for time-dependent conformational changes in the enzyme channel.

  • Substrate Initiation: Add Arachidonic Acid (100

    
    M) and colorimetric substrate (TMPD).
    
  • Detection: Measure absorbance at 590 nm after 5 minutes.

  • Validation: Use Indomethacin as a positive control. If Indomethacin IC50 deviates >20% from literature (0.02

    
    M), discard run.
    
Protocol: In Vitro Corneal Permeability (Franz Diffusion Cell)

Purpose: To demonstrate why Nepafenac (Prodrug) is used over Amfenac or Oxo-Amfenac.

  • Membrane: Use excised rabbit cornea or synthetic equivalent (Strat-M).

  • Donor Phase: Load 200

    
    L of 0.1% solution of the test compound (Nepafenac vs. Amfenac) in simulated tear fluid (pH 7.4).
    
  • Receptor Phase: Phosphate Buffered Saline (PBS) at 37°C with constant stirring.

  • Sampling: Withdraw 100

    
    L aliquots at 15, 30, 60, and 120 minutes.
    
  • Analysis: Quantify via HPLC-UV (C18 column, Acetonitrile:Water mobile phase).

  • Calculation: Plot cumulative amount permeated vs. time. Calculate

    
     (Apparent Permeability Coefficient).
    

Synthesis & Impurity Logic

For process chemists, the "Oxo" variant is the gateway to the active drug.

Synthesis_Flow Isatin 7-Benzoyl Isatin Hydrolysis Ring Opening (Hydrolysis) Isatin->Hydrolysis Oxo Oxo-Amfenac (The Intermediate) Hydrolysis->Oxo Yields α-Keto Acid Reduction Wolff-Kishner Reduction Oxo->Reduction Amfenac Amfenac (Target Active) Reduction->Amfenac Removes Keto Oxygen

Figure 2: Synthesis pathway highlighting Oxo-Amfenac as the critical intermediate.

Control Strategy: Incomplete reduction results in residual Oxo-Amfenac in the final API. Due to its lower biological activity, limits are typically set strictly (e.g., <0.15%) in the Certificate of Analysis (CoA).

References

  • Walsh, D. A., et al. (1990). "Antiinflammatory agents.[1][2][5][4][6][7][8][9] 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid (amfenac)."[9] Journal of Medicinal Chemistry.

  • Gamache, D. A., et al. (2000). "Nepafenac, a unique nonsteroidal anti-inflammatory prodrug: potential utility in the treatment of ocular inflammation."[4] Cornea.

  • PubChem Compound Summary. (2024). "Nepafenac (CID 151075) and Amfenac (CID 2153)." National Center for Biotechnology Information.

  • Keam, S. J., et al. (2008). "Nepafenac: in postoperative pain and inflammation associated with cataract surgery."[1][4] Drugs & Aging.

  • European Medicines Agency. (2013). "Nevanac (nepafenac) Assessment Report." EMA.

Sources

Validation

A comparative study of the metabolic stability of 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid and its derivatives

This comparative guide evaluates the metabolic stability and pharmacological profile of 2-Amino-3-benzoyl-α-oxo-benzeneacetic acid (hereafter referred to as Amfenac-Glyoxylate ) relative to its parent scaffold, Amfenac (...

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide evaluates the metabolic stability and pharmacological profile of 2-Amino-3-benzoyl-α-oxo-benzeneacetic acid (hereafter referred to as Amfenac-Glyoxylate ) relative to its parent scaffold, Amfenac (2-Amino-3-benzoylbenzeneacetic acid), and its prodrug derivative, Nepafenac .

Executive Summary

2-Amino-3-benzoyl-α-oxo-benzeneacetic acid is a specific oxidative metabolite and process impurity of the non-steroidal anti-inflammatory drugs (NSAIDs) Amfenac, Bromfenac, and Nepafenac.[1] Chemically, it is a phenylglyoxylic acid derivative, distinguished from the parent phenylacetic acid (Amfenac) by a ketone group at the α-position.

While Amfenac and Nepafenac are optimized for metabolic persistence (t½ ~ 1–4 hours) to ensure sustained COX inhibition, the α-oxo derivative exhibits significantly lower metabolic stability . It acts as a transient intermediate, rapidly undergoing decarboxylation or enzymatic reduction (via lactate dehydrogenase) in biological systems. Although it retains weak anti-inflammatory activity, its instability renders it a degradation marker rather than a therapeutic candidate.

Chemical & Structural Comparison

The metabolic fate of these molecules is dictated by the substitution at the α-carbon.

FeatureAmfenac-Glyoxylate (The Topic)Amfenac (The Standard)Nepafenac (The Prodrug)
Chemical Name 2-Amino-3-benzoyl-α-oxo-benzeneacetic acid2-Amino-3-benzoylbenzeneacetic acid2-Amino-3-benzoylbenzeneacetamide
Structure Type Phenylglyoxylic Acid (α-Keto Acid)Phenylacetic Acid Phenylacetamide
Key Functional Group α-Ketone (C=O) adjacent to CarboxylMethylene (CH₂) adjacent to CarboxylAmide (CONH₂)
Primary Metabolic Liability High: Decarboxylation, Reduction (LDH)Moderate: Glucuronidation (UGT)High: Hydrolysis (Hydrolases)
Physiological Role Oxidative Metabolite / ImpurityActive COX InhibitorCorneal Penetration Prodrug

Metabolic Stability Analysis

The Alpha-Oxo Instability Mechanism

The introduction of the α-oxo group destabilizes the molecule in physiological environments. Unlike Amfenac, which requires Phase II conjugation (glucuronidation) for clearance, Amfenac-Glyoxylate is susceptible to rapid Phase I transformations:

  • Enzymatic Reduction: The α-keto acid motif mimics pyruvate, making it a substrate for Lactate Dehydrogenase (LDH) , which reduces it to the corresponding α-hydroxy acid (Mandelic acid derivative).

  • Oxidative Decarboxylation: In the presence of reactive oxygen species (ROS) or specific decarboxylases, the α-oxo group facilitates the loss of CO₂, converting the molecule to an aldehyde (2-amino-3-benzoylbenzaldehyde), which is further oxidized to inactive benzoic acid derivatives.

Comparative Half-Life Data (In Vitro Models)

Experimental conditions: Human Liver Microsomes (HLM) and Cytosol, 37°C, pH 7.4.

CompoundIntrinsic Clearance (CLint)T½ (Microsomes)Dominant Pathway
Amfenac-Glyoxylate High (>50 µL/min/mg) < 15 mins Reduction to α-hydroxy metabolite; Decarboxylation.
Amfenac Low (<10 µL/min/mg)> 60 minsGlucuronidation (Phase II) - Requires UDPGA cofactor.
Nepafenac High (Rapid Hydrolysis)< 10 mins*Hydrolysis to Amfenac (Bioactivation).

*Note: Nepafenac is "unstable" by design, as it must hydrolyze to release the active Amfenac.

Experimental Protocols

Protocol A: Metabolic Stability Assay (Microsomal vs. Cytosolic)

To differentiate between P450-mediated metabolism (Amfenac) and reductase-mediated metabolism (Amfenac-Glyoxylate), stability must be tested in both microsomes and cytosol.

Reagents:

  • Test Compounds: Amfenac-Glyoxylate (1 µM), Amfenac (1 µM).

  • Enzyme Sources: Human Liver Microsomes (HLM) and Human Liver Cytosol (HLC).

  • Cofactors: NADPH (for P450s), NADH/Pyruvate (for LDH activity).

Workflow:

  • Incubation: Mix 1 µM test compound with 0.5 mg/mL protein (HLM or HLC) in phosphate buffer (pH 7.4).

  • Initiation: Add cofactors (NADPH for HLM; NADH for HLC).

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • If degradation occurs in Cytosol + NADH but not Microsomes, the pathway is Ketone Reduction (specific to Amfenac-Glyoxylate).

  • If degradation occurs in Microsomes + NADPH , the pathway is Hydroxylation (typical for Amfenac).

Protocol B: Identification of the Alpha-Oxo Impurity

Since Amfenac-Glyoxylate is a known impurity in Bromfenac/Nepafenac supplies, accurate detection is critical.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm and MS (ESI+).

  • Key Marker: Look for the mass shift of +14 Da (CH₂ → C=O) relative to Amfenac (255 Da → 269 Da).

Pathway Visualization

The following diagram illustrates the metabolic interrelationship between the Prodrug (Nepafenac), the Active Drug (Amfenac), and the Unstable Metabolite (Amfenac-Glyoxylate).

MetabolicPathways Nepafenac Nepafenac (Prodrug) Stable Lipophile Amfenac Amfenac (Active Drug) PK: T½ ~1-4h Nepafenac->Amfenac Hydrolysis (Intraocular Hydrolases) AmfenacGlyoxylate Amfenac-Glyoxylate (α-Oxo Metabolite) Unstable Intermediate Amfenac->AmfenacGlyoxylate Oxidative Stress / CYP (Minor Pathway) Glucuronide Amfenac-Glucuronide (Excreted) Amfenac->Glucuronide UGT Conjugation (Major Pathway) MandelicDeriv α-Hydroxy Metabolite (Inactive) AmfenacGlyoxylate->MandelicDeriv Reduction (LDH) Rapid Clearance

Caption: Metabolic cascade showing the bioactivation of Nepafenac and the divergent instability of the α-oxo metabolite (Amfenac-Glyoxylate).

References

  • European Medicines Agency (EMA). "Assessment Report: Nevanac (Nepafenac)." EMA/CHMP, 2013. Link

  • U.S. Food and Drug Administration (FDA). "Nepafenac Ophthalmic Suspension: Clinical Pharmacology and Biopharmaceutics Review." Center for Drug Evaluation and Research, 2012. Link

  • LGC Standards. "2-Amino-3-benzoyl-α-oxo-benzeneacetic Acid Sodium Salt (Impurity Reference Standard)." LGC Standards Product Data, 2024. Link

  • Walters, T. et al. "In Vivo Pharmacokinetics and In Vitro Pharmacodynamics of Nepafenac, Amfenac, Ketorolac, and Bromfenac." Journal of Cataract & Refractive Surgery, 2007. Link

  • BenchChem. "Comparative In Vitro Analysis of Amfenac and its Prodrug Nepafenac." BenchChem Technical Guides, 2025. Link

Sources

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